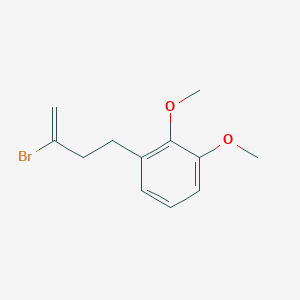

2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6H,1,7-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWFFAJWDLDNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 2,3 Dimethoxyphenyl 1 Butene

Retrosynthetic Approaches and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis of 2-bromo-4-(2,3-dimethoxyphenyl)-1-butene reveals several key disconnections. The most logical approach involves disconnecting the C-C bond between the butene chain and the aromatic ring. This leads to two primary synthons: a 4-halobutene derivative and a 2,3-dimethoxyphenyl organometallic reagent or vice versa.

Another strategic disconnection can be made at the C-Br bond, suggesting a late-stage bromination of a 4-(2,3-dimethoxyphenyl)-1-butene (B3174087) precursor. A third approach involves disconnecting the double bond of the butene moiety, which could be formed via an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction. These disconnections form the basis for the synthetic strategies discussed in the following sections.

Regioselective and Stereoselective Formation of the 2-Bromo-1-butene Scaffold

The formation of the 2-bromo-1-butene core is a critical step that demands control over regioselectivity and stereoselectivity.

Directed Bromination of Olefinic Precursors

Direct bromination of a suitable olefinic precursor, such as 1-butene (B85601), can be employed to introduce the bromine atom at the desired position. The reaction of 1-butene with hydrogen bromide (HBr) is regioselective and follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromine atom adds to the more substituted carbon, yielding 2-bromobutane. pearson.com However, to obtain the desired 2-bromo-1-butene, alternative strategies are necessary. One such method is the bromination of 1-butyne, which can lead to the formation of 2-bromo-1-butene. chembk.comchembk.com

Olefination Strategies with Brominated Carbonyls or Phosphonium (B103445) Ylides

Olefination reactions provide a powerful tool for constructing the 2-bromo-1-butene scaffold.

Wittig Reaction : The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. wikipedia.orgmasterorganicchemistry.com To synthesize 2-bromo-1-butene, one could envision reacting formaldehyde (B43269) with a brominated phosphonium ylide. The ylide can be prepared from an α-bromo carbonyl compound. youtube.com Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgslideshare.net It generally offers better stereoselectivity, favoring the formation of (E)-alkenes. nrochemistry.comyoutube.com The HWE reaction is known for its ability to react with a wider range of aldehydes and ketones under milder conditions compared to the Wittig reaction. nrochemistry.com The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes. nrochemistry.com

| Olefination Reaction | Reagents | Stereoselectivity |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | (E) or (Z) depending on ylide stability organic-chemistry.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Predominantly (E) nrochemistry.com |

| Still-Gennari HWE | Aldehyde + Electron-withdrawing phosphonate | Predominantly (Z) nrochemistry.com |

Allylic Rearrangements and Bromination from Saturated Precursors

Allylic bromination of a suitable precursor can also yield the desired product. The use of N-bromosuccinimide (NBS) is a common method for allylic bromination. chemistrysteps.comopenochem.orgchadsprep.com For instance, the reaction of 1-butene with NBS can lead to the formation of 3-bromo-1-butene. ucalgary.ca Subsequent allylic rearrangement could potentially yield 2-bromo-1-butene. masterorganicchemistry.com However, this method may lead to a mixture of products. chemistrysteps.comstackexchange.com

Methodologies for Conjugating the 2,3-Dimethoxyphenyl Unit

The final key step is the attachment of the 2,3-dimethoxyphenyl group to the butene backbone. Cross-coupling reactions are the most effective methods for this transformation.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi, Sonogashira) Utilizing Organohalides and Organometallics

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. chinesechemsoc.orglibretexts.org

Suzuki Coupling : The Suzuki reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For the synthesis of the target molecule, this could involve the reaction of a 4-bromo-2-butene derivative with 2,3-dimethoxyphenylboronic acid. organic-chemistry.orgresearchgate.net The Suzuki reaction is known for its mild reaction conditions and the low toxicity of the boron reagents. organic-chemistry.org

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In this context, one could react 2,3-dimethoxyiodobenzene with 1-butene in the presence of a palladium catalyst. The Heck reaction typically exhibits high trans selectivity. organic-chemistry.org A dehydrohalogenative Heck reaction is also a possibility, where an alkyl halide is converted in situ to an alkene. rsc.org

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. organicreactions.orgwikipedia.org This method is highly effective for C(sp³)-C(sp²) bond formation. mit.edu For this synthesis, a 4-halobutenylzinc reagent could be coupled with a 2,3-dimethoxyphenyl halide. researchgate.net The Negishi coupling is celebrated for its broad scope and tolerance of many functional groups. organicreactions.org

Sonogashira Coupling : The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org To apply this to the target molecule, one could first perform a Sonogashira coupling of 2,3-dimethoxyphenyl halide with a suitable butynyl derivative, followed by a selective reduction and bromination. researchgate.netresearchgate.netrsc.org

| Cross-Coupling Reaction | Coupling Partners | Catalyst System |

| Suzuki | Organoboron + Organohalide | Palladium catalyst + Base wikipedia.org |

| Heck | Unsaturated Halide + Alkene | Palladium catalyst + Base wikipedia.org |

| Negishi | Organozinc + Organohalide | Nickel or Palladium catalyst organicreactions.orgwikipedia.org |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium catalyst + Copper co-catalyst wikipedia.org |

Benzylic Functionalization and Chain Elongation

A more plausible synthetic route toward 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene involves the functionalization of the benzylic position of a suitable precursor, followed by chain elongation. The benzylic C-H bond is inherently reactive and can be functionalized through various methods, including radical reactions, oxidation, or deprotonation to form a stabilized carbanion. researchgate.netmdpi.com

A common strategy begins with a readily available starting material like 2,3-dimethoxyphenylacetonitrile (B1295363). biosynth.compharmaffiliates.com This compound provides the core aromatic structure and a reactive benzylic position adjacent to the nitrile group, which enhances the acidity of the benzylic protons.

The synthesis could proceed via the following general steps:

Deprotonation: The benzylic carbon of 2,3-dimethoxyphenylacetonitrile is deprotonated using a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion.

Alkylation (Chain Elongation): The resulting nucleophilic carbanion is then reacted with a suitable electrophile to extend the carbon chain. To form the butene backbone, an electrophile such as 1,2-dibromoethane (B42909) or an allyl halide could be employed. This step constructs the C-C bond at the benzylic position.

Further Transformation: Subsequent chemical modifications would be required to convert the nitrile group and install the bromo and vinyl functionalities of the final target molecule. This might involve reduction of the nitrile, elimination reactions, and selective bromination.

Catalyst-free methods for benzylic C-H functionalization have also been developed, often using deep eutectic solvents (DES) to promote the addition of benzylic C-H bonds to electron-deficient olefins under mild conditions. researchgate.net

| Method | Reagents/Catalyst | Description |

| Deprotonation/Alkylation | Strong base (LDA, NaH), Alkyl Halide | Formation of a benzylic carbanion followed by nucleophilic attack on an electrophile. |

| Oxidative Cross-Coupling | Metal Catalyst (e.g., Silver), Oxidant (e.g., K₂S₂O₈) | Direct coupling of a benzylic C-H bond with another nucleophile, such as a sulfonamide. researchgate.net |

| Electrochemical Synthesis | Undivided cell, no external catalyst | Anodic oxidation of alkylarenes to generate reactive intermediates for C-C or C-N bond formation. mdpi.com |

| Deep Eutectic Solvents | Choline chloride/citric acid | Catalyst-free addition of benzylic C-H to electron-deficient olefins at elevated temperatures. researchgate.net |

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The structure of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene contains a stereocenter at the C4 position. The synthesis of specific chiral analogues (enantiomers or diastereomers) requires stereoselective methods. Such methods are crucial in pharmaceutical chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry. osi.lv

Two primary strategies for achieving stereocontrol are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv For instance, Ellman's N-tert-butanesulfinamide is a widely used chiral auxiliary for the asymmetric synthesis of amines. osi.lvnih.gov A synthetic approach could involve the condensation of the auxiliary with a ketone or aldehyde precursor to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile (e.g., an organometallic reagent) to this imine, followed by removal of the auxiliary, would yield an enantioenriched product. nih.gov Although organolithium reagents can be used, Grignard reagents often provide higher levels of diastereocontrol in additions to sulfinyl imines. nih.gov

Asymmetric Catalysis: This approach uses a chiral catalyst to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for various enantioselective transformations. rsc.org For example, an NHC-catalyzed β-arylation/cyclization of α-bromoenals with substituted phenols can produce chiral 4-aryl-3,4-dihydrocoumarins with good enantioselectivity. rsc.org A similar strategy could potentially be adapted for the enantioselective synthesis of the target molecule or its precursors.

| Method | Key Component | Typical ee/de | Description |

| Chiral Auxiliary | (R)- or (S)-N-tert-butanesulfinamide | >90% de | The auxiliary directs the facial attack of a nucleophile on an imine, creating a new stereocenter with high diastereoselectivity. osi.lvnih.gov |

| NHC Catalysis | Chiral N-Heterocyclic Carbene | ~80-95% ee | Organocatalytic reaction involving a chiral catalyst to induce enantioselectivity in C-C bond formation. rsc.org |

| Gold Catalysis | Chiral Gold-Phosphinite Complex | >95% ee | Gold-catalyzed intramolecular hydroarylation of designed alkynes can assemble polyaromatic structures with high enantioselectivity. nih.gov |

| Tartrate-Derived Acetals | (2R,3R)-Tartaric Acid | 78-90% de | Bromination of chiral acetals derived from ketones and tartaric acid yields bromoacetals with high diastereomeric excess. rsc.org |

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, more practical production requires careful process optimization and scale-up considerations. Key goals include improving safety, increasing efficiency, reducing waste, and ensuring consistent product quality. Grignard reactions, a cornerstone of industrial C-C bond formation, are highly relevant to the synthesis of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene, likely for coupling the aromatic and butene moieties. researchgate.net

Traditional batch processing of Grignard reactions presents several challenges for scale-up:

Safety: The reaction is highly exothermic, and managing heat dissipation in large reactors can be difficult, posing a significant safety risk. gordon.eduaiche.org

Heterogeneity: The reaction involves solid magnesium, which can lead to mixing and suspension problems. gordon.edu

Byproduct Formation: Side reactions, such as Wurtz coupling, can reduce the yield and selectivity of the desired Grignard reagent. researchgate.net

To overcome these limitations, modern pharmaceutical synthesis increasingly employs continuous flow manufacturing. aiche.org Using Continuous Stirred Tank Reactors (CSTRs) offers significant advantages over batch processing. gordon.edu In a continuous setup, reagents are continuously fed into the reactor, and the product is continuously removed, allowing for a much smaller reaction volume at any given time. This minimizes safety hazards and allows for superior control over reaction parameters like temperature and residence time. gordon.edudtu.dk

Eli Lilly and Company developed a CSTR-based approach for Grignard reactions that demonstrated significant improvements. gordon.edu This strategy not only enhances safety but also improves product quality and process efficiency.

| Parameter | Batch Process | Continuous Flow (CSTR) | Advantage of Continuous Flow |

| Safety | High risk due to large volume and exothermicity. gordon.edu | Inherently safer due to small reaction volume. gordon.edu | Minimized risk of thermal runaway. |

| Impurity Profile | Up to 10% problematic impurities (e.g., benzyl (B1604629) ester). gordon.edu | <1% ester byproduct. gordon.edu | Substantial reduction in impurities. |

| Yield | Lower yields (e.g., <50% for some intermediates). gordon.edu | Significantly improved yields (e.g., 72% for the same intermediate). gordon.edu | Increased process efficiency. |

| Resource Usage | Higher stoichiometry and magnesium usage required. gordon.edu | Up to 43% reduction in magnesium and 10% in reagent stoichiometry. gordon.edu | More sustainable and cost-effective. |

| Process Control | Difficult to control temperature and mixing at scale. | Rapid steady-state control is achievable. gordon.edu | Consistent product quality and robust operation. |

By implementing continuous flow chemistry, the synthesis of pharmaceutical intermediates like 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene can be made safer, more efficient, and more scalable, meeting the demands of modern chemical manufacturing. aiche.org

Comprehensive Reactivity and Mechanistic Investigations of 2 Bromo 4 2,3 Dimethoxyphenyl 1 Butene

Reactivity Profiles of the Vinylic Bromine

The reactivity of the vinylic bromine in 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene is a central aspect of its chemical behavior. The bromine atom, being attached to an sp2-hybridized carbon of the double bond, exhibits distinct reactivity patterns compared to its alkyl bromide counterparts. This is primarily due to the increased electronegativity of the sp2 carbon and the potential for resonance interaction between the bromine's lone pairs and the π-system of the alkene, which imparts a partial double bond character to the C-Br bond.

Nucleophilic Substitution Pathways (e.g., SN1, SN2', SNV)

Vinylic halides such as 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene are generally unreactive towards standard SN1 and SN2 nucleophilic substitution reactions. The SN1 pathway is disfavored due to the high energy and instability of the resulting vinylic carbocation. Similarly, the SN2 mechanism is hindered because the backside attack on the sp2-hybridized carbon is sterically blocked by the molecule's geometry, and the electron density of the double bond repels the incoming nucleophile.

However, under specific conditions, other nucleophilic substitution pathways may become accessible. The SN2' (S-N-two-prime) reaction, or allylic substitution, is a potential pathway if a suitable nucleophile attacks the terminal carbon of the butene chain, leading to a rearranged product. Another possibility is the vinylic nucleophilic substitution (SNV), which can proceed through various mechanisms such as addition-elimination or elimination-addition (via an alkyne intermediate), though these often require strong bases or specific catalysts.

Elimination Reactions Leading to Alkyne Formation or Isomerization

Treatment of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene with strong bases can induce elimination reactions. A common outcome is the dehydrobromination to form an alkyne. This reaction typically follows an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion is expelled in a concerted step. The regioselectivity of this elimination would be expected to favor the formation of the more substituted alkyne if different β-hydrogens are available.

Isomerization of the double bond is another possible outcome under certain reaction conditions, potentially catalyzed by acids, bases, or transition metals. This could lead to the formation of thermodynamically more stable internal alkenes.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation

The vinylic bromine of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. google.com

| Coupling Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron Reagent | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Palladium | Amine | C-N |

| Buchwald-Hartwig | Palladium | Alcohol/Phenol | C-O |

These reactions typically proceed via a catalytic cycle involving oxidative addition of the vinylic bromide to the metal center, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Radical Reactions and Reductive Debromination

The carbon-bromine bond in 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene can undergo homolytic cleavage to generate a vinylic radical. This can be initiated by radical initiators (e.g., AIBN) or photochemically. Once formed, the vinylic radical can participate in various radical chain reactions.

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be achieved using various reducing agents. Common methods include the use of tin hydrides (e.g., tributyltin hydride) in a radical chain reaction, or with reducing metals such as zinc in the presence of a proton source.

Transformations Involving the Terminal Butene Olefin

The terminal double bond in 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene is also a site of significant reactivity, particularly for electrophilic addition reactions.

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Hydration, Dihydroxylation)

The electron-rich π-bond of the alkene can act as a nucleophile, attacking electrophilic species. These reactions typically proceed through a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H+ from HBr) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation. The nucleophile (e.g., Br-) then attacks this carbocation.

| Reaction | Reagents | Expected Major Product |

| Hydrohalogenation | HBr, HCl | Addition of H and halogen across the double bond (Markovnikov) |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | Addition of H and OH across the double bond (Markovnikov) |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Addition of two hydroxyl groups across the double bond (syn-addition) |

The regioselectivity of these additions can be influenced by the electronic effects of the 2,3-dimethoxyphenyl group.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic systems. The reactivity of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene in these reactions is dictated by its terminal alkene functionality.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.com In this context, the butene portion of the title compound would act as the dienophile. The presence of the bromine atom on the double bond is expected to influence its reactivity. Halogen substituents can act as electron-withdrawing groups through induction, which can enhance the reactivity of a dienophile in normal-electron-demand Diels-Alder reactions. organic-chemistry.org However, the bulky 4-(2,3-dimethoxyphenyl) group may introduce significant steric hindrance, potentially impeding the approach of the diene and thus lowering reaction rates or influencing stereoselectivity. A typical Diels-Alder reaction involving this compound would be with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene.

[2+2] Cycloaddition: This reaction type involves the combination of two alkene components to form a cyclobutane (B1203170) ring. nih.gov These reactions are often photochemically induced or catalyzed by transition metals. acs.org The terminal double bond of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene could potentially undergo [2+2] cycloaddition with another alkene. The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the specific reaction conditions (e.g., light vs. catalyst) and the nature of the reacting partner. rsc.orgic.ac.uk Given the lack of conjugation, thermal [2+2] cycloadditions would be expected to proceed via a stepwise, non-concerted mechanism.

Olefin Metathesis for Chain Extension or Ring-Closing

Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). wikipedia.orgorganic-chemistry.org

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction and is not applicable to 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene as it contains only one alkene moiety.

Cross-Metathesis (CM): This intermolecular variant could be employed for chain extension. Reacting the title compound with another terminal alkene, such as styrene (B11656) or methyl acrylate, in the presence of a Grubbs-type catalyst would be expected to yield a mixture of products. masterorganicchemistry.comnih.gov The reaction would involve the scrambling of the alkylidene fragments, leading to a new internal alkene. A significant challenge in cross-metathesis is controlling the formation of homodimers from each starting material alongside the desired heterodimer. Using one reactant in excess can often favor the formation of the cross-product. masterorganicchemistry.com The presence of the vinyl bromide may affect catalyst activity and stability, but modern catalysts show tolerance to a wide range of functional groups. harvard.edu

| Potential Cross-Metathesis Partner | Expected Major Product | Catalyst Example |

| Ethylene (in excess) | 1-Bromo-3-(2,3-dimethoxyphenyl)propene | Grubbs' 2nd Generation |

| Styrene | 1-Bromo-3-(2,3-dimethoxyphenyl)-1-phenylpropene | Hoveyda-Grubbs 2nd Gen. |

| Methyl Acrylate | Methyl 4-bromo-6-(2,3-dimethoxyphenyl)hex-2-enoate | Grubbs' 2nd Generation |

This table presents hypothetical outcomes based on established principles of cross-metathesis.

Polymerization Studies and Materials Applications

The terminal alkene of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene makes it a potential monomer for addition polymerization. The structure is analogous to a substituted styrene.

Radical Polymerization: Free-radical polymerization is a common method for polymerizing vinyl monomers. youtube.com Initiation with agents like azobisisobutyronitrile (AIBN) or benzoyl peroxide could theoretically produce a polymer chain. However, the bulky substituent and the presence of the allylic bromine atom might lead to chain transfer reactions, limiting the achievable molecular weight.

Cationic and Anionic Polymerization: The electron-donating nature of the dimethoxy-substituted phenyl ring could make the alkene susceptible to cationic polymerization. Conversely, anionic polymerization is also a possibility, though the vinyl bromide might be reactive towards the anionic initiators (e.g., organolithium reagents). mdpi.com

Materials Applications: If successfully polymerized, the resulting material would feature a poly(1-butene) backbone with pendant 2-bromo-1-(2,3-dimethoxyphenyl)ethyl groups. The presence of bromine atoms would likely increase the polymer's refractive index and flame retardancy. The polar dimethoxyphenyl groups could enhance adhesion and modify the polymer's solubility and thermal properties. No specific studies on the polymerization of this compound or the properties of the resulting polymer have been found in the literature.

Chemical Modifications of the 2,3-Dimethoxyphenyl Aromatic Ring

The 2,3-dimethoxyphenyl group is an electron-rich aromatic system, making it susceptible to various chemical modifications.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation, Halogenation)

The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution (SEAr). wikipedia.org In a 2,3-disubstituted pattern, the directing effects of the two groups must be considered. The methoxy group at position 2 directs to positions 1 (blocked), 4, and 6. The methoxy group at position 3 directs to positions 2 (blocked), 4, and 6. Both groups strongly reinforce substitution at the 4- and 6-positions. Steric hindrance from the adjacent butenyl chain at the 1-position might favor substitution at the less hindered 6-position.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. masterorganicchemistry.com The primary products expected would be 2-Bromo-4-(6-nitro-2,3-dimethoxyphenyl)-1-butene and 2-Bromo-4-(4-nitro-2,3-dimethoxyphenyl)-1-butene. Sulfonation: Treatment with fuming sulfuric acid would install a sulfonic acid (-SO₃H) group, likely at the same 6- and 4-positions. Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would lead to bromination of the aromatic ring, yielding polybrominated products due to the high activation of the ring.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-(6-nitro-2,3-dimethoxyphenyl)-1-butene |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-4-(6-bromo-2,3-dimethoxyphenyl)-1-butene |

| Sulfonation | Fuming H₂SO₄ | 6-(2-Bromo-1-buten-4-yl)-2,3-dimethoxybenzenesulfonic acid |

This table presents hypothetical outcomes based on established principles of electrophilic aromatic substitution.

Oxidative Transformations of Methoxy Groups

Methoxy groups on an aromatic ring can be cleaved under oxidative conditions to yield phenols. This transformation, known as oxidative demethylation, can be achieved with various reagents. Strong acids like hydrobromic acid (HBr) at high temperatures can cleave methyl ethers, but this could also affect the alkene. More selective reagents include boron tribromide (BBr₃) or certain biological systems utilizing cytochrome P450 enzymes, which are known to catalyze O-demethylation of methoxy-containing compounds. nih.gov Selective demethylation of one of the two methoxy groups would be challenging and likely result in a mixture of the 2-hydroxy-3-methoxy and 3-hydroxy-2-methoxy derivatives.

Further Functionalization via Directed Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca It utilizes a "directed metalation group" (DMG) to coordinate an organolithium base (like n-butyllithium), facilitating deprotonation at an adjacent ortho position. Methoxy groups are effective DMGs. organic-chemistry.org

In the 2,3-dimethoxyphenyl moiety, both methoxy groups can direct lithiation. The 2-methoxy group directs to the 1-position (blocked) and the 3-position. The 3-methoxy group directs to the 2-position and the 4-position. The acidity of protons on the ring is influenced by both inductive and coordinating effects. Based on studies of similar dimethoxybenzene systems, metalation is most likely to occur at the position ortho to one of the methoxy groups. wku.edu Given the existing substitution at C1, the most probable site for lithiation would be at the C4-position, directed by the C3-methoxy group. The resulting aryllithium intermediate could then be quenched with a variety of electrophiles (e.g., CO₂, I₂, aldehydes) to install a new functional group with high regioselectivity. harvard.edu

Tandem Reactions and Cascade Processes Involving Multiple Reactive Sites

The unique structural arrangement of 2-bromo-4-(2,3-dimethoxyphenyl)-1-butene, featuring a vinyl bromide moiety and an electronically rich dimethoxyphenyl group, presents a versatile platform for the design and exploration of tandem and cascade reactions. These processes, in which multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular architectures. The strategic placement of the reactive sites within this molecule allows for a variety of intramolecular and intermolecular transformations, leading to the formation of diverse carbocyclic and heterocyclic frameworks.

The reactivity of 2-bromo-4-(2,3-dimethoxyphenyl)-1-butene in tandem and cascade processes is primarily governed by the interplay between the vinyl bromide and the dimethoxy-substituted aromatic ring. The vinyl bromide can participate in a range of palladium-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Sonogashira couplings, which can initiate a cascade sequence. Simultaneously, the ortho-dimethoxy substituents on the phenyl ring can influence the regioselectivity of these reactions and can themselves be involved in subsequent cyclization steps.

A prominent example of a potential cascade process is an intramolecular Heck reaction. Following an initial intermolecular coupling at the vinyl bromide position, the newly introduced substituent can be designed to undergo a subsequent intramolecular cyclization onto the dimethoxyphenyl ring. The electron-donating nature of the methoxy groups can facilitate this electrophilic aromatic substitution-type cyclization, leading to the formation of fused ring systems. The specific conditions for such a reaction, including the choice of catalyst, ligand, and base, would be critical in controlling the reaction pathway and achieving high yields of the desired product.

Another plausible tandem reaction involves an initial intermolecular coupling followed by a [4+2] cycloaddition (Diels-Alder reaction). For instance, a Suzuki coupling could introduce a diene moiety, which could then undergo an intramolecular Diels-Alder reaction with the butene double bond, leading to the formation of complex polycyclic structures. The stereochemistry of the resulting product would be influenced by the geometry of the diene and the dienophile.

Furthermore, the presence of both a bromoalkene and an activated aromatic ring opens up possibilities for domino reactions involving metallacycle intermediates. For example, a palladium(0) catalyst could oxidatively add to the carbon-bromine bond, and the resulting vinylpalladium(II) species could then undergo intramolecular carbopalladation onto the aromatic ring, forming a six-membered palladacycle. This intermediate could then be trapped by various coupling partners in a subsequent step, leading to the formation of functionalized dihydronaphthalene derivatives.

The table below outlines hypothetical tandem reactions involving 2-bromo-4-(2,3-dimethoxyphenyl)-1-butene, based on established reactivity patterns of similar substrates.

| Tandem Reaction Type | Proposed Reactants | Potential Product | Key Mechanistic Steps |

| Heck-Intramolecular Cyclization | Aryl halide, Palladium catalyst, Base | Fused Polycyclic Aromatic | Intermolecular Heck coupling followed by intramolecular electrophilic aromatic substitution. |

| Suzuki-Diels-Alder Cascade | Dienylboronic acid, Palladium catalyst, Base | Polycyclic Alkene | Intermolecular Suzuki coupling to form a diene, followed by intramolecular [4+2] cycloaddition. |

| Domino Palladacycle Formation/Coupling | Palladium catalyst, Alkene/Alkyne coupling partner | Functionalized Dihydronaphthalene | Oxidative addition, intramolecular carbopalladation, and subsequent intermolecular coupling. |

Detailed mechanistic investigations into these and other potential tandem and cascade reactions of 2-bromo-4-(2,3-dimethoxyphenyl)-1-butene are an active area of research. The ability to control the sequence of events and the selectivity of each step is paramount for the successful application of these powerful synthetic strategies. Future studies will likely focus on the development of novel catalytic systems and reaction conditions to unlock the full synthetic potential of this versatile building block.

Advanced Spectroscopic and Advanced Analytical Characterization of 2 Bromo 4 2,3 Dimethoxyphenyl 1 Butene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for determining the precise structure of organic compounds in solution and the solid state.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene by mapping out the correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. princeton.edu For the target molecule, COSY would be expected to show a correlation between the two diastereotopic protons on C3 and the two diastereotopic protons on C4. It would also confirm the geminal coupling between the two vinylic protons at C1.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. princeton.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule's backbone and substituents.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons. princeton.eduyoutube.com This is vital for connecting the molecular fragments. Key expected correlations for 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene would include:

Correlations from the C4 protons to the aromatic carbons C1', C2', and C6'.

Correlations from the aromatic protons to the methoxy (B1213986) carbons.

Correlations from the vinylic C1 protons to the quaternary, bromine-bearing C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps correlations between protons that are close in space, irrespective of their bonding connectivity. princeton.edu NOESY is instrumental in determining the preferred conformation and stereochemistry. For instance, it could reveal spatial proximity between the protons of the C4-methylene group and the ortho-methoxy group on the phenyl ring, providing insight into the rotational conformation around the C4-C1' bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene Predicted data based on analogous structures and chemical shift theory.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 1 (CH₂) | 5.6 (Ha), 5.4 (Hb) | 118.0 | C2, C3 | H3 |

| 2 (C-Br) | - | 135.0 | - | - |

| 3 (CH₂) | 2.6 | 38.0 | C1, C2, C4, C1' | H1, H4 |

| 4 (CH₂) | 2.9 | 35.0 | C3, C1', C2', C6' | H3, H5' |

| 1' (C) | - | 132.0 | - | - |

| 2' (C-O) | - | 148.0 | - | - |

| 3' (C-O) | - | 153.0 | - | - |

| 4' (CH) | 6.8 | 124.0 | C2', C6', C5' | H5', OCH₃ (at C3') |

| 5' (CH) | 6.9 | 112.0 | C1', C3', C4', C6' | H4', H6' |

| 6' (CH) | 6.7 | 121.0 | C2', C4', C1' | H5', H4 |

| OCH₃ (at 2') | 3.85 | 56.0 | C2' | H6' |

| OCH₃ (at 3') | 3.88 | 61.0 | C3' | H4' |

The single bonds within the butyl chain of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene allow for rotation, leading to different spatial arrangements or conformers. Dynamic NMR (DNMR), which involves recording spectra at various temperatures, can be used to study these conformational equilibria. At low temperatures, the rotation around these bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, the rate of rotation increases, causing these separate signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the spectra with temperature, it is possible to calculate the activation energies and thermodynamic parameters for the conformational interchange.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid, crystalline form. st-andrews.ac.uk Unlike in solution, molecules in a solid are in a fixed orientation, which leads to very broad signals. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and produce sharper, solution-like spectra. If 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene can exist in different crystalline forms (polymorphs), ssNMR can be used to distinguish them. Each polymorph will have a unique crystal lattice and molecular packing, resulting in slightly different chemical shifts and internuclear distances, which are detectable by ssNMR. This makes it an invaluable tool for studying polymorphism, which has significant implications in materials science.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular formula of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). This precise mass measurement allows for the determination of a unique elemental composition. For 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene (C₁₂H₁₅BrO₂), the theoretical exact mass of its molecular ion can be calculated. An experimental measurement that matches this theoretical mass provides unequivocal validation of the compound's elemental formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₁₂H₁₅BrO₂ Based on theoretical calculations for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

| Ion Species | Theoretical Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Error (ppm) |

| [M(⁷⁹Br)]⁺ | 270.0255 | 270.0258 | 1.1 |

| [M(⁸¹Br)]⁺ | 272.0235 | 272.0238 | 1.1 |

| [M(⁷⁹Br)+H]⁺ | 271.0334 | 271.0338 | 1.5 |

| [M(⁸¹Br)+H]⁺ | 273.0313 | 273.0317 | 1.5 |

| [M(⁷⁹Br)+Na]⁺ | 293.0153 | 293.0159 | 2.0 |

| [M(⁸¹Br)+Na]⁺ | 295.0132 | 295.0138 | 2.0 |

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. amazonaws.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M]⁺ or the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. amazonaws.com The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene, the fragmentation pathways would likely be dominated by the loss of the bromine atom and cleavages within the butene chain. Common fragmentation processes for bromo-substituted compounds include the loss of the halogen radical (•Br) or the loss of HBr. researchgate.net

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene ([C₁₂H₁₆BrO₂]⁺) Predicted fragmentation based on general principles of mass spectrometry.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Product Ion |

| 271.0334 / 273.0313 | 191.0759 | HBr | C₁₂H₁₁O₂⁺ (Cyclized or rearranged butenyl-dimethoxyphenyl cation) |

| 271.0334 / 273.0313 | 151.0759 | C₄H₅Br | C₈H₁₁O₂⁺ (Dimethoxybenzyl cation) |

| 191.0759 | 176.0524 | CH₃ | C₁₁H₈O₂⁺ (Loss of a methyl radical from a methoxy group) |

| 151.0759 | 136.0524 | CH₃ | C₇H₈O₂⁺ (Loss of a methyl radical from a methoxy group) |

| 151.0759 | 121.0289 | CH₂O | C₇H₉O⁺ (Loss of formaldehyde (B43269) from a methoxybenzyl structure) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene by probing the vibrational modes of its constituent bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene, characteristic absorption bands are expected for the alkene, aromatic, ether, and alkyl halide moieties.

The carbon-carbon double bond (C=C) of the terminal butene group typically exhibits a stretching vibration in the range of 1680-1640 cm⁻¹. orgchemboulder.com The stretching vibrations of the vinylic C-H bonds (=C-H) are anticipated at slightly higher wavenumbers than aromatic or aliphatic C-H stretches, generally appearing between 3100-3000 cm⁻¹. orgchemboulder.comlibretexts.org The aromatic ring from the dimethoxyphenyl group will show C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹. davuniversity.org The presence of the two methoxy (-OCH₃) groups is indicated by C-O stretching bands, which are typically strong and found in the 1300-1000 cm⁻¹ region. bartleby.com Specifically, for a 1,2-dimethoxybenzene (B1683551) structure, characteristic IR peaks can be observed. chemicalbook.com The carbon-bromine (C-Br) bond stretch is expected to appear in the lower frequency region of the spectrum, typically between 690-515 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds, such as the C=C bond in the butene chain, often produce strong Raman signals. The symmetric vibrations of the aromatic ring are also typically Raman active. For instance, the Raman spectra of vinyl compounds show characteristic bands that can be used for structural elucidation. spectroscopyonline.comchemicalbook.com The C-Cl stretching vibrations in similar halogenated polymers are well-documented in Raman studies, and by analogy, the C-Br stretch in the target molecule would also be observable. researchgate.netstrath.ac.uk

Table 1: Predicted Vibrational Frequencies for 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| Vinyl C-H | Stretch | 3100-3000 orgchemboulder.comlibretexts.org | Medium |

| Aromatic C-H | Stretch | 3050-3000 | Medium |

| Alkyl C-H | Stretch | 2960-2850 | Medium |

| C=C (alkene) | Stretch | 1680-1640 orgchemboulder.comdavuniversity.org | Strong |

| C=C (aromatic) | Stretch | 1600-1450 davuniversity.org | Strong |

| C-O (ether) | Stretch | 1300-1000 bartleby.com | Medium |

| C-Br | Stretch | 690-515 orgchemboulder.com | Weak |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination (of crystalline derivatives)

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The presence of the bromine atom is particularly advantageous in X-ray crystallography. As a heavy atom, bromine scatters X-rays more effectively than lighter atoms like carbon, hydrogen, and oxygen, which can simplify the process of solving the crystal structure. mdpi.com This is especially useful in a technique known as anomalous scattering, which can help in the determination of the absolute configuration of chiral molecules. lifechemicals.com

While no specific crystallographic data for 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene is publicly available, studies on other brominated organic compounds have demonstrated the power of this technique in confirming molecular structures. jyu.fi The crystallographic data would definitively establish the stereochemical relationships between the substituents and the conformation of the butene chain relative to the phenyl ring.

Table 2: Illustrative Crystallographic Parameters for a Crystalline Derivative

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry of the crystal lattice. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | 10.5, 8.2, 15.1 |

| α, β, γ (°) | The angles of the unit cell. | 90, 98.5, 90 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration (for enantiopure forms)

2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene is a chiral molecule due to the presence of a stereocenter at the carbon atom bearing the bromine atom. Chiroptical spectroscopy techniques are essential for characterizing the enantiomeric properties of such compounds. saschirality.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org This technique is particularly useful for determining the absolute configuration and conformation of chiral molecules in solution. nih.gov The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known absolute configuration, the absolute stereochemistry of the compound can be determined. mdpi.com

For 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene, the electronic transitions associated with the aromatic chromophore and the double bond will give rise to characteristic ECD signals. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center. Methods have been developed for determining the absolute configuration of similar chiral allylic compounds using chiroptical spectroscopy. acs.org

Table 3: Representative Chiroptical Data for an Enantiopure Sample

| Technique | Parameter | Illustrative Value |

|---|---|---|

| Polarimetry | Specific Rotation [α] | +25.7° (c 1.0, CHCl₃) |

| ECD | Wavelength (nm) | 220, 250, 280 |

| Molar Ellipticity (deg·cm²/dmol) | +1.5 x 10⁴, -0.8 x 10⁴, +0.5 x 10⁴ | |

| Enantiomeric Excess (ee) | Determined by chiral HPLC | >99% |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. bme.hu For a relatively non-polar compound like 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene, reversed-phase HPLC would be a suitable method. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

For the separation of enantiomers, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This allows for the determination of the enantiomeric excess (ee) of a chiral sample. HPLC methods have been developed for the analysis of various aromatic hydrocarbons. waters.comnih.govrsc.org

Gas Chromatography (GC): GC is another essential technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com Given its likely volatility, 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene can be analyzed by GC to assess its purity. The use of a mass spectrometer (MS) as a detector (GC-MS) provides both retention time data for identification and mass spectral data for structural confirmation. restek.comoup.com GC is particularly effective for separating geometric isomers and can be used to detect any byproducts from the synthesis. The analysis of halogenated organic compounds by GC is a well-established practice. restek.comacs.org For enhanced selectivity towards halogenated compounds, a halogen-specific detector (XSD) can be employed. nih.gov

Table 4: Illustrative Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Illustrative Retention Time (min) |

|---|---|---|---|---|

| HPLC (Purity) | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile/Water (70:30) | UV (254 nm) | 8.5 |

| Chiral HPLC (ee) | Chiralcel OD-H (4.6 x 250 mm) | Hexane/Isopropanol (90:10) | UV (254 nm) | (R)-enantiomer: 12.1 (S)-enantiomer: 14.3 | | GC (Purity) | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometer (MS) | 15.2 |

Theoretical and Computational Chemistry Studies on 2 Bromo 4 2,3 Dimethoxyphenyl 1 Butene

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and properties of a molecule like 2-bromo-4-(2,3-dimethoxyphenyl)-1-butene. These methods solve the Schrödinger equation for the molecule, providing detailed insights into its behavior. For instance, DFT calculations using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p) could be employed to optimize the molecule's geometry and predict its electronic properties. scielo.brnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For a hypothetical analysis of 2-bromo-4-(2,3-dimethoxyphenyl)-1-butene, one would expect the HOMO to be localized on the electron-rich dimethoxyphenyl ring and the butene double bond, while the LUMO might be associated with the carbon-bromine bond, indicating a potential site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes, as specific data for the target compound is not available.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas), susceptible to nucleophilic attack. nih.gov For 2-bromo-4-(2,3-dimethoxyphenyl)-1-butene, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the pi-system of the aromatic ring and the double bond. A positive potential would be expected around the hydrogen atoms and potentially near the bromine atom due to its electronegativity, creating a site for nucleophilic interaction. nih.gov

Computational methods can predict spectroscopic data, which is invaluable for compound characterization. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk Predicted ¹H and ¹³C NMR spectra would help in assigning the signals in experimentally obtained spectra. researchgate.net Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. These calculations would identify the characteristic vibrational modes of the functional groups present, such as the C=C stretching of the butene group, the aromatic C-H stretches, and the C-O stretches of the methoxy groups. researchgate.net

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Vinylic Protons | Data not available |

| Methylene Protons | Data not available |

| Methine Proton | Data not available |

| Aromatic Protons | Data not available |

| Methoxy Protons | Data not available |

Note: This table is for illustrative purposes, as specific data for the target compound is not available.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butene chain in 2-bromo-4-(2,3-dimethoxyphenyl)-1-butene allows for multiple conformations. Conformational analysis involves mapping the potential energy surface by rotating the single bonds in the molecule. This helps identify the most stable conformers (energy minima) and the transition states between them. Such studies are crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. For related bromo-aryl compounds, the dihedral angles between the planar fragments have been shown to be influenced by intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can model the behavior of 2-bromo-4-(2,3-dimethoxyphenyl)-1-butene in a solvent over time. rsc.org This provides insights into its solution-phase conformations, solvation, and intermolecular interactions with solvent molecules or other solutes. MD simulations are particularly useful for understanding how the solvent influences the molecule's structure and reactivity. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. These models are powerful tools in physical organic chemistry for predicting reaction outcomes and elucidating reaction mechanisms. For the compound 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene, a QSRR analysis would focus on how variations in its structural and electronic properties influence its reactivity, typically in reactions involving the vinyl bromide moiety or the styrenyl system. While specific, direct QSRR studies on this exact molecule are not prevalent in published literature, a theoretical analysis can be constructed based on well-established principles and studies of analogous structures, such as substituted styrenes and bromoalkenes.

A QSRR model is mathematically expressed by the equation:

Reactivity = f (Molecular Descriptors)

Where "Reactivity" could be a reaction rate constant (k), a yield, or selectivity, and "Molecular Descriptors" are quantifiable properties derived from the molecule's structure.

Key Molecular Descriptors for Analysis

For 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene and its hypothetical derivatives, a QSRR study would involve the calculation of various molecular descriptors. These descriptors are categorized based on the structural features they represent:

Electronic Descriptors: These quantify the electronic environment of the molecule. For the subject compound, the electron-donating nature of the two methoxy groups on the phenyl ring is paramount. Key descriptors would include:

Hammett constants (σ) for substituents on the aromatic ring.

Calculated atomic charges on the vinyl carbons and the bromine atom.

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which indicate the molecule's ability to donate or accept electrons.

Steric Descriptors: These account for the spatial arrangement of atoms and groups, which can impede or alter the approach of a reactant. Relevant descriptors include:

Taft steric parameters (Es).

Molar refractivity (MR), which is related to the volume and polarizability of the molecule.

Van der Waals volume and surface area.

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include:

Molecular weight.

Bond lengths and angles, particularly around the C=C double bond.

Hypothetical QSRR Model for Electrophilic Addition

Let us consider a hypothetical electrophilic addition reaction across the double bond of a series of derivatives of 4-(2,3-dimethoxyphenyl)-1-butene (B3174087). In such a reaction, the π-bond of the alkene acts as a nucleophile. libretexts.orgstudymind.co.uk The rate of this reaction is expected to be highly sensitive to the electronic properties of the substituents on the phenyl ring.

Electron-donating groups on the phenyl ring, such as the methoxy groups present in the parent compound, would stabilize the carbocation intermediate formed during the reaction, thereby increasing the reaction rate. libretexts.org This relationship can be quantified using a Hammett plot, which correlates the logarithm of the reaction rate constant (k) with the Hammett substituent constant (σ). acs.orgpharmacy180.com

For a series of para-substituted analogues, the Hammett equation would be:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted reference compound.

σ is the Hammett substituent constant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects. A negative ρ value signifies that the reaction is favored by electron-donating groups. acs.org

Interactive Data Table: Hypothetical Reactivity Data for Substituted Styrenes in Electrophilic Addition

The following table presents hypothetical data to illustrate the expected trend.

| Substituent (X) on Phenyl Ring | Hammett Constant (σ) | Hypothetical Relative Rate (k_rel) | log(k_rel) |

|---|---|---|---|

| -OCH3 (like in the parent compound) | -0.27 | 5.8 | 0.76 |

| -CH3 | -0.17 | 3.2 | 0.51 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | +0.23 | 0.4 | -0.40 |

| -NO2 | +0.78 | 0.02 | -1.70 |

Based on this data, a plot of log(k_rel) versus σ would yield a straight line with a negative slope (ρ), confirming that the reaction is accelerated by electron-donating groups. This is consistent with studies on the cationic Heck reaction of substituted styrenes, where electron-donating substituents favor the reaction pathway involving the accumulation of positive charge at the benzylic position. acs.org

Influence of the Bromo Substituent

The bromine atom at the 2-position of the butene chain introduces additional complexity. Its inductive electron-withdrawing effect would generally decrease the nucleophilicity of the double bond, potentially slowing down an electrophilic addition. beilstein-journals.org However, its presence is crucial for other types of reactions, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Stille coupling).

In a QSRR model for a cross-coupling reaction, the reactivity would depend on factors influencing the oxidative addition step to the carbon-bromine bond. Here, descriptors related to bond strength (e.g., calculated C-Br bond dissociation energy) and the electronic environment around the vinyl group would be critical.

Detailed Research Findings from Analogous Systems

Furthermore, computational studies on similar systems often employ quantum chemical descriptors to build more sophisticated models. tubitak.gov.tr These can include descriptors for hardness, electronegativity, and electrophilicity, which provide a more nuanced picture of reactivity than simple Hammett parameters alone. researchgate.net For a molecule like 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene, a multi-variable QSRR model incorporating both electronic descriptors for the substituted phenyl ring and local descriptors for the vinyl bromide moiety would likely provide the best predictive power.

Interactive Data Table: Key Molecular Descriptors for QSRR Modeling

This table summarizes the types of descriptors that would be essential for building a robust QSRR model for the title compound and its derivatives.

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | Hammett Constant (σ) | Quantifies electron-donating/withdrawing effect of ring substituents. |

| Electronic | HOMO/LUMO Energies | Indicates nucleophilic/electrophilic character of the alkene. |

| Electronic | Partial Atomic Charges | Highlights sites susceptible to nucleophilic or electrophilic attack. |

| Steric | Taft Steric Parameter (Es) | Measures the steric hindrance around the reactive center. |

| Geometrical | C-Br Bond Length | Relates to the ease of C-Br bond cleavage in cross-coupling reactions. |

| Topological | Molecular Weight | A basic descriptor related to the overall size of the molecule. |

Applications of 2 Bromo 4 2,3 Dimethoxyphenyl 1 Butene As a Synthetic Building Block

Utilization in the Construction of Diverse Organic Frameworks

The presence of both a reactive vinyl bromide and an electron-rich aromatic ring makes 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene a potentially valuable precursor for the synthesis of diverse organic frameworks. Brominated compounds are widely recognized as versatile intermediates in nucleophilic substitution and catalytic cross-coupling reactions, which are fundamental strategies for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are essential for building the carbon skeletons of complex molecules.

The vinylic bromine atom can participate in a variety of coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents. This facilitates the rapid exploration of chemical space and the generation of molecular diversity. researchgate.net For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for constructing biaryl structures, which are common motifs in many organic materials and biologically active compounds. orgsyn.org

Precursor for Advanced Fine Chemical Intermediates

Bromo-organic compounds are crucial in the synthesis of fine chemicals and advanced intermediates for various industries, including pharmaceuticals and materials science. nih.gov The transformation of the bromo group into other functionalities is a key strategy in multi-step syntheses. For example, brominated aromatic compounds can be converted into the corresponding nitriles, which are important intermediates in the synthesis of various pharmaceuticals. google.comcphi-online.com

The general utility of bromo-compounds as intermediates is well-documented. datapdf.com They can undergo a variety of transformations, including oxidation, cyclization, and rearrangement reactions, to yield more complex molecules. nih.govdatapdf.com While specific examples for 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene are not detailed in the available literature, the known reactivity of similar bromo-dimethoxyphenyl derivatives suggests its potential as a precursor. For instance, related compounds like 2-bromo-4,5-dimethoxybenzaldehyde (B182550) have been synthesized and characterized as important intermediates. sunankalijaga.org

Development of Novel Synthetic Methodologies and Reagents

The study of the reactivity of specific bromo-organic compounds can lead to the development of new synthetic methods. Bromination itself is a fundamental transformation in organic synthesis, and a variety of reagents and conditions have been developed to achieve this transformation selectively. nih.govdatapdf.com The synthesis of compounds like 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene would likely involve the bromination of a suitable precursor, and the investigation of this reaction could lead to new insights into bromination mechanisms and selectivity. researchgate.net

Furthermore, the unique electronic and steric properties of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene could be exploited in the design of new reagents or catalytic systems. The development of novel synthetic routes to complex molecules often relies on the availability of such specialized building blocks.

Applications in Material Science as a Monomer or Functional Scaffold

The structural features of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene suggest its potential use in material science. The vinyl group could, in principle, undergo polymerization to form novel polymers with specific properties conferred by the dimethoxyphenyl substituent. The bromine atom also offers a handle for post-polymerization modification, allowing for the fine-tuning of material properties.

Compounds containing aromatic and heterocyclic rings are of interest for the development of organic semiconductors and luminescent materials. researchgate.net While direct applications of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene in this area are not documented, its structural motifs are relevant to the design of new functional materials. The synthesis of novel thiophene (B33073) derivatives, for example, has been shown to be useful for creating sensitizers for dye-sensitized solar cells and p-type organic semiconductors. researchgate.net

Use in Probes for Mechanistic Chemical Biology Studies (non-clinical)

Chemical probes are small molecules used to study and manipulate biological systems. escholarship.orgyoutube.com They are essential tools for understanding the function of proteins and other biomolecules in both healthy and diseased states. escholarship.orgnih.gov High-quality chemical probes are characterized by their potency, selectivity, and a well-defined mechanism of action. escholarship.org

The development of selective inhibitors for specific protein families, such as bromodomains, has been an area of intense research. nih.govsemanticscholar.orgdundee.ac.uk These inhibitors often serve as chemical probes to investigate the biological roles of their target proteins. nih.gov While there is no direct evidence of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene being used as a chemical probe, its structure contains elements that could be relevant for designing such molecules. The dimethoxyphenyl group is present in some bioactive compounds, and the vinyl bromide offers a site for further chemical modification to optimize binding to a target protein.

Future Research Directions and Persistent Challenges

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene will likely be guided by the principles of green chemistry. Traditional methods for the synthesis of similar bromoalkenes can involve harsh reagents and generate significant waste. Therefore, a primary challenge is the development of synthetic pathways that are both efficient and environmentally conscious.

Key Research Objectives:

Atom-Economic Reactions: Exploring catalytic methods that maximize the incorporation of atoms from reactants into the final product. This could involve investigating catalytic hydrobromination or allylic bromination reactions that avoid stoichiometric inorganic bromide sources.

Renewable Feedstocks: Investigating the potential to derive the core phenylpropane skeleton from renewable resources, which would represent a significant advancement in the sustainable production of this and related compounds.

Flow Chemistry: The application of continuous flow reactors for the synthesis of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene could offer improved safety, scalability, and efficiency. researchgate.net Electrochemical methods within a flow setup, for instance, could allow for the in-situ generation of bromine from hydrobromic acid, minimizing the handling of hazardous reagents. researchgate.net

Design of Highly Selective Catalytic Systems for Specific Transformations

The vinyl bromide and the dimethoxy-substituted phenyl ring are both reactive functional groups. A significant challenge lies in developing catalytic systems that can selectively target one part of the molecule without affecting the other.

Potential Catalytic Applications to Explore:

Cross-Coupling Reactions: The vinyl bromide moiety is a prime candidate for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future research should focus on designing ligand-catalyst systems that promote efficient coupling at the C-Br bond while tolerating the methoxy (B1213986) groups and the alkene.

Asymmetric Hydrogenation: The development of catalysts for the enantioselective hydrogenation of the butene double bond would provide access to chiral building blocks. Molybdenum-based catalysts have shown promise in the hydrogenation of substituted arenes and could be explored for their activity and selectivity with this substrate. acs.orgacs.org

C-H Activation: The dimethoxyphenyl ring presents multiple sites for direct C-H functionalization. Designing catalysts that can selectively activate a specific C-H bond would open up novel pathways for derivatization.

Exploration of Novel Reactivity and Unprecedented Reaction Pathways

The unique juxtaposition of the vinyl bromide and the electron-rich aromatic ring may give rise to novel and unexpected reactivity.

Areas for Investigation:

Intramolecular Cyclizations: Under the influence of suitable catalysts or reagents, intramolecular reactions could be triggered. For instance, an intramolecular Heck-type reaction could potentially lead to the formation of substituted naphthalene (B1677914) or other polycyclic systems.

Radical Reactions: The vinyl bromide could participate in radical addition or cyclization reactions, providing access to a different range of molecular architectures.

Oxidative Transformations: The oxidation of the alkene could lead to various functionalized products. For example, hypervalent iodine-catalyzed oxidative hydrolysis has been used to convert bromoalkenes into α-bromoketones. beilstein-journals.org Investigating such reactions with 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene could yield valuable synthetic intermediates.

Expanding the Scope of Complex Molecules Derivable from This Scaffold

The true value of a chemical building block is demonstrated by its utility in the synthesis of more complex and potentially functional molecules. The structure of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene suggests it could serve as a versatile starting point for various molecular classes.

Future Synthetic Targets:

Natural Product Analogues: The dimethoxyphenyl moiety is a common feature in many natural products. This compound could serve as a key intermediate in the synthesis of analogues of these natural products, which could be valuable for structure-activity relationship studies.

Pharmaceutical Scaffolds: The ability to selectively functionalize both the aromatic ring and the butene chain makes this compound an attractive scaffold for medicinal chemistry programs. Derivatives could be synthesized and screened for various biological activities. For instance, related bromophenol derivatives have been investigated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com

Materials Science: The vinyl group allows for polymerization or incorporation into larger macromolecular structures. Exploration in this area could lead to new polymers with tailored electronic or optical properties.

Integration with High-Throughput Experimentation and Automation Platforms

To accelerate the discovery of new reactions and applications for 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene, modern high-throughput experimentation (HTE) and automated synthesis platforms will be indispensable.

Implementation Strategies:

Reaction Screening: HTE allows for the rapid screening of a wide array of catalysts, ligands, solvents, and reaction conditions to identify optimal parameters for desired transformations, such as cross-coupling or hydrogenation reactions.

Data-Driven Discovery: By generating large datasets of reaction outcomes, machine learning algorithms can be employed to predict reactivity and guide the design of new experiments, accelerating the pace of research.

Automated Synthesis of Derivatives: Automated platforms can be used to synthesize libraries of derivatives from the parent compound, which can then be systematically evaluated for their biological or material properties.

Q & A

Q. What are the common synthetic routes for 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene, and how can reaction efficiency be optimized?

The synthesis typically involves bromination of a pre-functionalized butene precursor. For example, bromination of 4-(2,3-dimethoxyphenyl)-1-butene using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) is a standard approach. Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize over-bromination . Alternatively, cross-coupling strategies using Suzuki-Miyaura or Heck reactions may incorporate the 2,3-dimethoxyphenyl group early in the synthesis .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming the positions of the bromine, alkene, and methoxy groups. The deshielding effect on protons adjacent to the bromine and alkene provides diagnostic peaks .

- X-ray diffraction : Single-crystal X-ray analysis (using programs like SHELXL ) resolves steric effects from the 2,3-dimethoxyphenyl group and verifies molecular geometry.